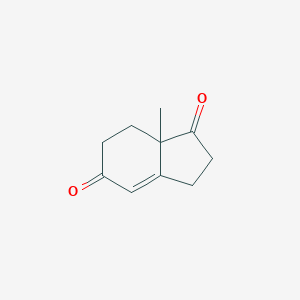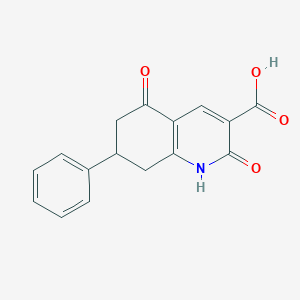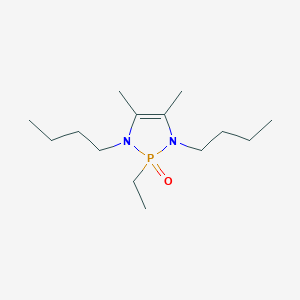
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, also known as DBDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDP is a phosphorus-containing compound that has a unique structure, making it an attractive target for synthetic chemists and researchers interested in its potential biological activities.
Mecanismo De Acción
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase activity, activate the GABA-A receptor, and induce apoptosis in cancer cells. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has several advantages for use in lab experiments, including its unique structure, potential biological activities, and ease of synthesis. However, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- also has limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, including its potential as a drug candidate for the treatment of various diseases, its use as a catalyst for various reactions, and its potential as a building block for the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- and its potential applications in various fields.
Métodos De Síntesis
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- can be synthesized through a variety of methods, including the reaction of 1,3-dibutyl-2,3-dimethylimidazolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethylpyrrolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. These methods have been optimized to produce high yields of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- with high purity.
Aplicaciones Científicas De Investigación
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. In catalysis, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to be an effective catalyst for various reactions, including the hydrolysis of esters and the oxidation of alcohols. In material science, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been used as a building block for the synthesis of novel polymers and materials. In medicinal chemistry, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been investigated for its potential as a drug candidate, due to its unique structure and potential biological activities.
Propiedades
Número CAS |
104728-29-2 |
|---|---|
Nombre del producto |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- |
Fórmula molecular |
C14H29N2OP |
Peso molecular |
272.37 g/mol |
Nombre IUPAC |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2λ5-diazaphosphole 2-oxide |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15,17)8-3/h6-12H2,1-5H3 |
Clave InChI |
XFRDMMKKZHCHBF-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
SMILES canónico |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
Otros números CAS |
104728-29-2 |
Sinónimos |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3-diaza-2$l^{5}-phosphacyclopent-4- ene 2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



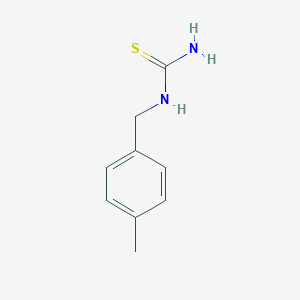
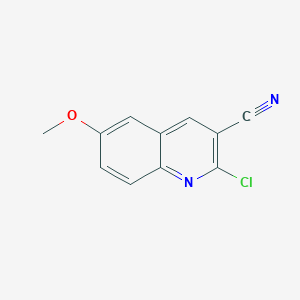
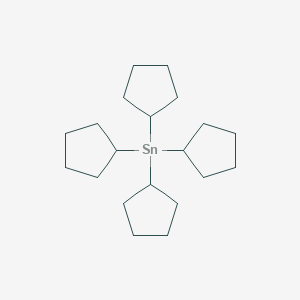
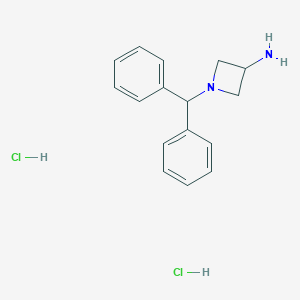
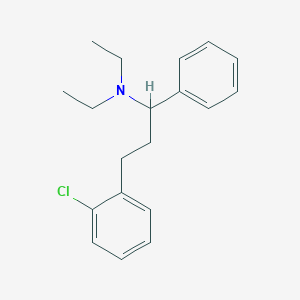
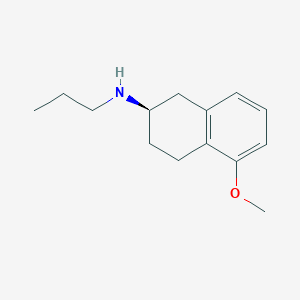
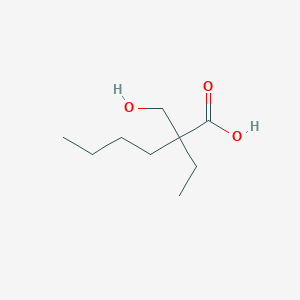
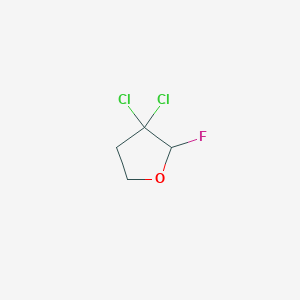
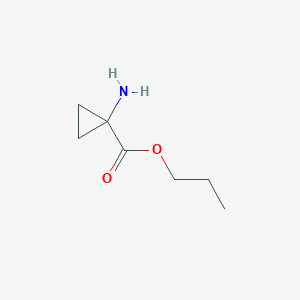
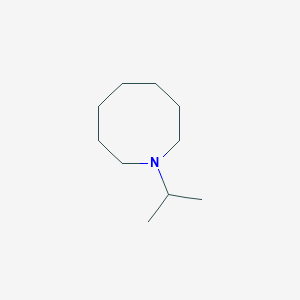
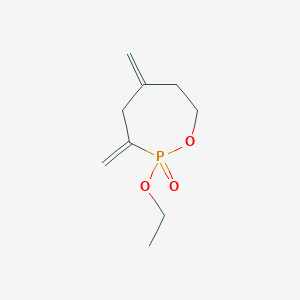
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
